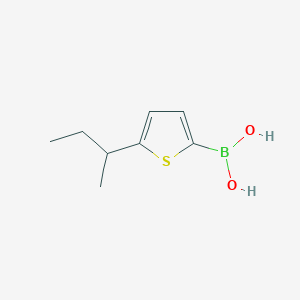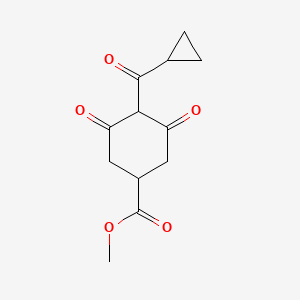![molecular formula C12H10BrFO3 B13341039 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromovinyl group, a fluorine atom, and two methyl groups attached to the benzo[d][1,3]dioxin-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The amidation of the synthesized benzo[d][1,3]dioxin-4-one derivatives with primary amines can be performed to yield the corresponding salicylamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as those described above, to produce the compound in moderate to good yields.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Amidation Reactions: The benzo[d][1,3]dioxin-4-one core can be amidated with primary amines to form salicylamides.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.
Sodium Bicarbonate (NaHCO₃): Used as a base in the reaction.
Acetonitrile: Used as a solvent in the reaction.
Major Products Formed
The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .
Wissenschaftliche Forschungsanwendungen
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic rearrangements due to the presence of the bromovinyl group and the geminal arrangement of oxygen atoms in the six-membered ring . These interactions can lead to various biological effects, including modulation of enzyme activity and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Benzo[d][1,3]dioxin-4-one Derivatives: These compounds share the same core structure and exhibit similar chemical properties.
Dioxin-like Compounds: These compounds have similar toxicological profiles and mechanisms of action.
Uniqueness
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the bromovinyl and fluorine substituents, which confer distinct chemical reactivity and biological activity compared to other benzo[d][1,3]dioxin-4-one derivatives .
Eigenschaften
Molekularformel |
C12H10BrFO3 |
|---|---|
Molekulargewicht |
301.11 g/mol |
IUPAC-Name |
8-[(E)-2-bromoethenyl]-5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H10BrFO3/c1-12(2)16-10-7(5-6-13)3-4-8(14)9(10)11(15)17-12/h3-6H,1-2H3/b6-5+ |
InChI-Schlüssel |
CBYJSPOLTWZYAX-AATRIKPKSA-N |
Isomerische SMILES |
CC1(OC2=C(C=CC(=C2C(=O)O1)F)/C=C/Br)C |
Kanonische SMILES |
CC1(OC2=C(C=CC(=C2C(=O)O1)F)C=CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)


![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)


![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)



![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)


![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
